molecular formula C10H11NO3S3 B2873408 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1251706-20-3

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2873408
CAS No.: 1251706-20-3
M. Wt: 289.38
InChI Key: IEISRHXGHIMIPY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse pharmacological properties.

Preparation Methods

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with appropriate sulfonamide precursors. Common synthetic routes include:

    Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

    Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Chemical Reactions Analysis

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Due to its pharmacological properties, it is being investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: Thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Comparison with Similar Compounds

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: An antitussive agent containing a thiophene nucleus.

These compounds share the thiophene ring structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S3/c12-9(8-3-5-15-7-8)6-11-17(13,14)10-2-1-4-16-10/h1-5,7,9,11-12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISRHXGHIMIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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